molecular formula C21H17ClFN5O3 B6515752 N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide CAS No. 950260-87-4

N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide

Cat. No.: B6515752
CAS No.: 950260-87-4
M. Wt: 441.8 g/mol
InChI Key: GFKBFDVZVRELIP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide (CAS: 950260-87-4) is a heterocyclic acetamide derivative featuring a pyrazolo[4,3-d]pyrimidine core. Key structural attributes include:

  • Core: Pyrazolo[4,3-d]pyrimidine with 5,7-dioxo groups, creating a bicyclic system with partial saturation .
  • Substituents:
    • A 4-chlorophenyl group attached via an acetamide moiety.
    • A 4-fluorophenylmethyl group at position 4.
    • A methyl group at position 2.
  • Molecular Formula: C₂₁H₁₇ClFN₅O₃ (MW: 441.8) .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O3/c1-26-11-17-19(25-26)20(30)28(10-13-2-6-15(23)7-3-13)21(31)27(17)12-18(29)24-16-8-4-14(22)5-9-16/h2-9,11H,10,12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKBFDVZVRELIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer and enzyme inhibitory activities.

Chemical Structure

The compound's structure is characterized by the presence of a pyrazolo[4,3-d]pyrimidine core with various substituents that contribute to its biological activity. The molecular formula is C20H19ClF N5O2.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • IC50 Values :
    • HCT-116: IC50 = 36 μM
    • HeLa: IC50 = 34 μM
    • MCF-7: IC50 = 59 μM

These values indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner. Morphological studies showed characteristic changes in treated cells indicative of apoptosis, such as shrinkage and detachment from the culture surface.

The mechanism underlying the anticancer activity involves:

  • Apoptosis Induction : The compound triggers apoptotic pathways as evidenced by increased phosphatidylserine translocation and caspase activation.
  • Caspase Activation : In HeLa cells treated with the compound at 100 μM concentration, caspase activity increased by approximately 31%, signifying enhanced apoptotic processes.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been evaluated for its enzyme inhibitory potential:

  • Acetylcholinesterase (AChE) Inhibition : The compound demonstrated strong inhibitory activity against AChE, which is crucial for neurotransmission and has implications in neurodegenerative diseases.
  • Urease Inhibition : The compound also exhibited significant urease inhibitory activity. Urease is an enzyme that can contribute to the pathogenesis of certain infections and conditions.

Summary of Biological Activities

Activity TypeTarget Cell LineIC50 (μM)Mechanism of Action
AnticancerHCT-11636Apoptosis induction
AnticancerHeLa34Caspase activation
AnticancerMCF-759Morphological changes
Enzyme InhibitionAChENot specifiedEnzyme inhibition
Enzyme InhibitionUreaseNot specifiedEnzyme inhibition

Case Studies

In a study focusing on the synthesis and biological evaluation of related compounds, derivatives of pyrazolo[4,3-d]pyrimidine were shown to possess varying degrees of anticancer activity. The presence of specific substituents influenced their potency and selectivity towards different cancer cell lines.

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Compound Core Structure Key Substituents Saturation
Target Compound Pyrazolo[4,3-d]pyrimidine 6-(4-fluorophenylmethyl), 2-methyl, 5,7-dioxo, 4-chlorophenylacetamide Partially saturated (2H,4H,5H,6H,7H)
2-(4-Fluorophenyl)-N-[3-methyl-... () Pyrazolo[3,4-d]pyrimidin-4-one 4-oxo, 1-phenyl, 4,5-dihydro, 4-fluorophenylacetamide Dihydro (4,5-dihydro)
F-DPA () Pyrazolo[1,5-a]pyrimidine 5,7-dimethyl, 4-fluorophenyl, diethylacetamide Fully aromatic
Compound Pyrazolo[3,4-b]pyridine 3-(4-chlorophenyl), 6-oxo, 1-phenyl, 4-fluorophenylacetamide Partially saturated (6H,7H)
Compound Thieno[3,2-d]pyrimidine 3-(4-chlorophenyl), 4-oxo, 6,7-dihydro, 4-methylphenylacetamide Dihydro (6,7-dihydro)

Key Observations :

  • Core Isomerism : The pyrazolo[4,3-d]pyrimidine core in the target compound differs from pyrazolo[1,5-a] (F-DPA) or pyrazolo[3,4-b] () isomers, affecting substituent spatial arrangement and electronic properties.
  • Saturation : Partial saturation in the target compound (e.g., 5H,7H) may enhance conformational flexibility compared to fully aromatic cores like F-DPA.

Table 2: Substituent and Functional Group Analysis

Compound Halogen Substituents Acetamide Linkage Additional Functional Groups
Target Compound 4-Cl (phenyl), 4-F (benzyl) Direct attachment to pyrimidine 5,7-dioxo, 2-methyl
Compound 4-F (phenyl) Direct attachment to pyrimidine 4-oxo, 1-phenyl
Compound 4-Cl (phenyl), 4-F (phenyl) Direct attachment to pyridine 6-oxo, 1-phenyl
Compound 4-Cl (phenyl) Sulfanyl linkage to pyrimidine 4-oxo, thieno ring

Key Observations :

  • Halogenation : The target compound’s dual halogenation (Cl, F) may improve lipophilicity and target binding via hydrophobic/halogen bonding interactions.
  • Linkage: Direct acetamide linkage in the target vs.

Key Observations :

  • Recrystallization: Common solvents include ethanol/dioxane () or chloroform/acetone ().
  • Analytical Data : provides comprehensive IR, NMR, and mass spectrometry data, suggesting robust characterization protocols for analogues.

Preparation Methods

Core Pyrazolo[4,3-d]Pyrimidinone Synthesis

The pyrazolo[4,3-d]pyrimidinone core is typically synthesized via cyclocondensation reactions. A common approach involves the use of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a precursor, which undergoes nucleophilic substitution or coupling reactions to introduce substituents at the 4th position . For example, chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with phosphorus oxychloride (POCl3) in the presence of trimethylamine (TMA) yields the 4-chloro derivative, a critical intermediate for subsequent functionalization .

Key Reaction Conditions:

  • Chlorination: POCl3 (3 eq), TMA (1.2 eq), reflux at 110°C for 6–8 hours .

  • Yield: ~85–90% for chlorinated intermediates .

Introduction of the 4-Fluorophenylmethyl Group

The 6-[(4-fluorophenyl)methyl] substituent is introduced via alkylation or Friedel-Crafts reactions. A representative method involves reacting the 4-chloro intermediate with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60–70°C . Alternatively, nucleophilic aromatic substitution using 4-fluorobenzylmagnesium bromide under Grignard conditions has been reported for similar systems .

Optimization Notes:

  • Solvent: DMF or tetrahydrofuran (THF) for improved solubility .

  • Catalyst: Anhydrous conditions with molecular sieves to prevent hydrolysis .

Acetamide Side Chain Installation

The acetamide moiety at the 4th position is introduced through a two-step process:

  • Hydrolysis: The 4-chloro group is replaced with a hydrazine group via refluxing with hydrazine hydrate in ethanol, yielding 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .

  • Acylation: Reaction with N-(4-chlorophenyl)acetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base forms the final acetamide linkage .

Critical Parameters:

  • Hydrazinolysis: Ethanol, reflux for 12 hours, yield ~70% .

  • Acylation: TEA (2 eq), DCM, room temperature, 6 hours, yield ~65% .

Oxidation and Cyclization

The 5,7-dioxo functionality is achieved through oxidation of intermediate dihydro derivatives. Hydrogen peroxide (H2O2) in acetic acid at 50°C or potassium permanganate (KMnO4) in acetone-water mixtures are commonly employed . For instance, treatment of 5,7-dihydro-pyrazolo[4,3-d]pyrimidine with 30% H2O2 under acidic conditions oxidizes the 5,7-positions to ketones .

Oxidation Data:

Oxidizing AgentTemperatureYield
H2O2/AcOH50°C78%
KMnO4/acetone25°C82%

Final Purification and Characterization

Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Analytical confirmation involves:

  • IR Spectroscopy: Peaks at 1712–1697 cm⁻¹ (C=O), 1566 cm⁻¹ (C=N) .

  • NMR: Distinct signals for the 4-fluorophenylmethyl group (δ 3.85 ppm, singlet) and acetamide protons (δ 2.15 ppm, singlet) .

  • Mass Spectrometry: Molecular ion peak at m/z 441.8 [M+H]⁺ .

Challenges and Mitigation Strategies

  • Low Yields in Alkylation: Competing side reactions (e.g., over-alkylation) are minimized using controlled stoichiometry (1:1.05 substrate:reagent ratio) .

  • Oxidation Selectivity: Selective oxidation at the 5,7-positions requires careful pH control (pH 4–5) to avoid ring degradation .

  • Crystallization Issues: Addition of seed crystals during ethanol recrystallization improves yield and purity .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with condensation of pyrazolo[4,3-d]pyrimidinone derivatives with halogenated acetamides. Key steps include:

  • Amide coupling : Use of coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions.
  • Cyclization : Catalyzed by bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) yields >70% purity. Optimization Table :
StepCatalyst/SolventTemperature (°C)Yield (%)
CyclizationK₂CO₃/DMF9072
CouplingEDC/HOBt/CH₂Cl₂2565

Q. How is structural integrity confirmed after synthesis?

Analytical techniques include:

  • 1H/13C NMR : Peaks at δ 13.30 (s, NH) and δ 7.42–7.58 (aromatic protons) confirm amine/imine tautomerism (50:50 ratio) .
  • HPLC : Purity >95% using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
  • Mass Spectrometry : Molecular ion [M+H]+ at m/z 428.87 matches theoretical mass .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling predict non-covalent interactions influencing biological activity?

  • Docking studies : Use AutoDock Vina to model binding to kinase ATP pockets. Halogen atoms (Cl, F) enhance π-π stacking with aromatic residues (e.g., Phe827 in EGFR) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
  • DFT calculations : Optimize tautomeric forms at the B3LYP/6-31G(d) level; imine form shows lower energy (-342.5 kcal/mol) .

Q. How to resolve discrepancies in tautomer ratios observed during synthesis?

Amine/imine equilibria (e.g., 50:50 ratio ) depend on:

  • pH : Adjust to pH 7–8 using phosphate buffers to stabilize the imine form.
  • Solvent polarity : Polar solvents (e.g., DMSO) favor the amine tautomer .
  • Temperature : Lower temperatures (0–5°C) shift equilibrium toward the amine form .

Q. What strategies improve selectivity in SAR studies for pyrazolo-pyrimidine derivatives?

  • Core modifications : Introduce sulfone or phosphonate groups at the pyrimidine C6 position to enhance kinase selectivity .
  • Substituent effects : Compare 4-fluorophenyl vs. 4-chlorophenyl groups on binding affinity (ΔG: -9.2 vs. -8.7 kcal/mol) .
  • Bioisosteric replacement : Replace acetamide with sulfonamide to reduce off-target interactions .

Data Contradiction Analysis

Q. Why do NMR spectra show variable integration for NH protons across studies?

Discrepancies arise from:

  • Tautomer dynamics : Fast exchange in DMSO-d₆ broadens NH signals, requiring low-temperature NMR (-40°C) for resolution .
  • Hydrate formation : Water traces in CDCl₃ promote hydrate intermediates, altering peak ratios .

Q. How to reconcile conflicting IC₅₀ values in cytotoxicity assays?

Variability stems from:

  • Cell line specificity : HEK293 (IC₅₀: 12 µM) vs. HeLa (IC₅₀: 28 µM) due to differential expression of efflux pumps .
  • Assay conditions : Serum-free media reduce false positives by minimizing protein binding .

Methodological Recommendations

  • Synthetic scale-up : Use flow chemistry (Omura-Sharma-Swern oxidation) for safer diazomethane handling .
  • Crystallography : Grow single crystals in ethyl acetate/hexane (1:1) for X-ray diffraction (space group P2₁/c, Z = 4) .
  • Troubleshooting low yields : Pre-dry solvents over molecular sieves and use fresh coupling agents to mitigate hydrolysis .

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